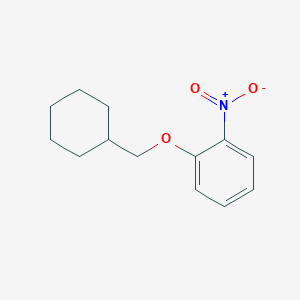
2-Chloro-6-(trifluoromethyl)pyrimidine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-(trifluoromethyl)pyrimidine-4-carbonitrile is a pyrimidine derivative characterized by the presence of a chloro group at the 2-position, a trifluoromethyl group at the 6-position, and a carbonitrile group at the 4-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the chlorination and fluorination of pyrimidine derivatives . The reaction conditions often require the use of specific catalysts and reagents to achieve the desired substitution patterns.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-6-(trifluoromethyl)pyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents such as oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., sodium borohydride) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives .
Aplicaciones Científicas De Investigación
2-Chloro-6-(trifluoromethyl)pyrimidine-4-carbonitrile has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-(trifluoromethyl)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets. At the molecular level, this compound can bind to biomolecules, inhibit or activate enzymes, and alter gene expression. The presence of the chloro and trifluoromethyl groups contributes to its unique binding properties and biological activities.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
2-Fluoro-4-(trifluoromethyl)pyridine: Contains a fluoro group instead of a chloro group.
3-(Trifluoromethyl)benzaldehyde: Contains a trifluoromethyl group but with a benzaldehyde structure.
Uniqueness
2-Chloro-6-(trifluoromethyl)pyrimidine-4-carbonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C6HClF3N3 |
|---|---|
Peso molecular |
207.54 g/mol |
Nombre IUPAC |
2-chloro-6-(trifluoromethyl)pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C6HClF3N3/c7-5-12-3(2-11)1-4(13-5)6(8,9)10/h1H |
Clave InChI |
IILSPTXKUIBARA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(N=C1C(F)(F)F)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(2-carbamoylpyrrolidin-1-yl)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide;hydrate](/img/structure/B14794805.png)
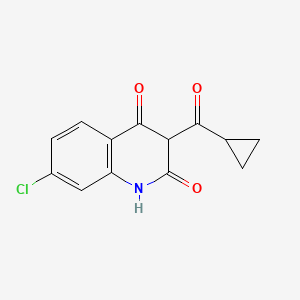

![[(1R,2R)-2-acetyloxy-1-(7-methoxy-2-oxochromen-8-yl)-3-methylbut-3-enyl] acetate](/img/structure/B14794816.png)
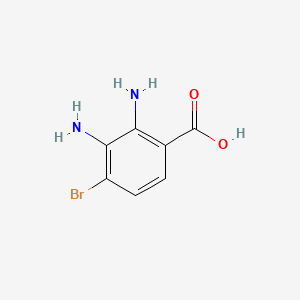
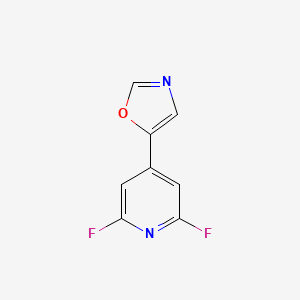
![2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-ethyl-4-[2-(2,3,4,5,6-pentadeuteriophenoxy)ethyl]-1,2,4-triazol-3-one;hydrochloride](/img/structure/B14794837.png)

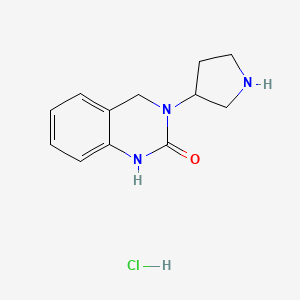
![6-Chloro-4-[(naphthalen-2-yl)oxy]-5-nitropyridine-3-carbonitrile](/img/structure/B14794841.png)
![1-O-[(3beta)-3,19,23-Trihydroxy-28-oxours-12-en-28-yl]-beta-D-glucopyra nose](/img/structure/B14794844.png)
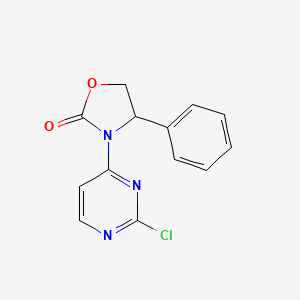
![(2S)-1-[(E)-octadec-9-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B14794858.png)
